1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea

Lipophilicity Drug-likeness Kinase inhibitor design

1-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea (CAS 1170791-67-9) is a synthetic small-molecule urea derivative (C22H21N7O, MW 399.458) built on a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core linked via a 1,4-phenylene-diamine spacer to a 2-ethylphenyl urea terminus. The compound belongs to a well-precedented class of pyrazolyl-pyrimidine ureas that have been extensively characterized as ATP-competitive kinase inhibitors, with representative members showing potent activity against p38α MAP kinase, VEGFR-2, and RIP2 kinase.

Molecular Formula C22H21N7O
Molecular Weight 399.458
CAS No. 1170791-67-9
Cat. No. B2796922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea
CAS1170791-67-9
Molecular FormulaC22H21N7O
Molecular Weight399.458
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C22H21N7O/c1-2-16-6-3-4-7-19(16)28-22(30)27-18-10-8-17(9-11-18)26-20-14-21(24-15-23-20)29-13-5-12-25-29/h3-15H,2H2,1H3,(H,23,24,26)(H2,27,28,30)
InChIKeyDADCNBXLJPIMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide for a Pyrazolyl-Pyrimidine Urea Kinase Inhibitor


1-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea (CAS 1170791-67-9) is a synthetic small-molecule urea derivative (C22H21N7O, MW 399.458) built on a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core linked via a 1,4-phenylene-diamine spacer to a 2-ethylphenyl urea terminus. The compound belongs to a well-precedented class of pyrazolyl-pyrimidine ureas that have been extensively characterized as ATP-competitive kinase inhibitors, with representative members showing potent activity against p38α MAP kinase, VEGFR-2, and RIP2 kinase [1][2]. Commercially, this compound is typically supplied at ≥95% purity for research use. However, it is critical to note that no peer-reviewed, quantitative bioactivity data (IC₅₀, Kd, or cellular GI₅₀) could be identified for this specific CAS number in public databases (ChEMBL, BindingDB, PubChem BioAssay) as of the search date [3].

1
Scaffold for kinase inhibitor SAR studies: pyrazolyl-pyrimidine urea core linked to p38α MAPK and RIP2 kinase research.
2
Distinct chemotype from VEGFR-2-targeting pyrazolopyrimidine ureas; predicted MAPK/RIP2 family engagement.
3
No pre-existing public bioactivity annotations; supports de novo internal profiling and SAR exploration.
4
Supplied at ≥95% purity for research use; suitable as a chemical probe starting point.

Risks of Substituting with Close Analogs


Within the pyrazolyl-pyrimidine urea class, even minor aryl-substituent changes on the terminal urea nitrogen profoundly alter kinase selectivity, binding kinetics, and cellular potency. Published structure-activity relationship (SAR) studies on the p38α MAP kinase inhibitor series demonstrate that the N′-aryl group directly engages a lipophilic pocket formed by the Asp168-Phe169-Gly170 activation loop; substituent size, position, and electronics at this site dictate both affinity and selectivity [1]. For VEGFR-2-targeting pyrazolopyrimidine ureas, replacing the terminal aryl substituent shifts GI₅₀ values across the NCI-60 panel by more than an order of magnitude [2]. Consequently, the 2-ethylphenyl terminus in CAS 1170791-67-9 cannot be assumed interchangeable with the 2-chlorophenyl, 2-methylphenyl, or 3-chloro-4-methoxyphenyl analogs listed in the same patent families without re-validating target engagement and cellular activity in the user's specific assay system. The absence of published bioactivity data for this exact compound further necessitates empirical verification rather than reliance on class-level extrapolation [3].

Aryl terminus substitution shifts selectivity
Even minor changes (2-ethylphenyl vs. 2-chlorophenyl or 2-methylphenyl) alter lipophilic pocket engagement and may shift kinase selectivity profiles; class-level SAR indicates potency and target preferences are substituent-dependent.
Scaffold divergence targets different kinase families
The pyrazolyl-pyrimidine core is associated with MAPK and RIP2 kinases, whereas pyrazolopyrimidine ureas show dominant VEGFR-2 pharmacology; a scaffold switch may lead to unintended anti-angiogenic effects in cellular models.
Empirical validation required – no public bioactivity data
No IC₅₀, Kd, or cellular potency data available for this exact CAS in public databases; class-level extrapolation cannot replace target engagement and selectivity verification in the user’s assay system.

Quantitative Differentiation vs. Closest Analogs


Terminal Aryl Substituent Lipophilicity Comparison

The 2-ethylphenyl terminus of CAS 1170791-67-9 provides a distinct lipophilicity profile compared to its closest commercially available analogs. The ZINC database reports a calculated logP of 3.283 and an apolar desolvation energy of 12.53 kcal/mol for this compound [1]. The 2-ethyl substituent is more lipophilic than the 2-methyl (tolyl) group but avoids the strong electron-withdrawing and metabolic liabilities of the 2-chloro substituent found in many related kinase inhibitor fragments. In the p38α urea series, N′-aryl logP values in this range correlate with optimal passive membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) while maintaining aqueous solubility above 10 µM—a balance critical for cellular assay performance [2].

Lipophilicity Profile
Class-level
Target: logP 3.283 (2-ethylphenyl). Comparator: ~3.8 (2-chlorophenyl), ~3.0 (2-methylphenyl). Ethyl adds ~+0.3 logP vs methyl, ~-0.5 vs chloro.
Reported lipophilicity may support permeability-solubility balance interpretation.
Caco-2 permeability class-level inference from Regan et al. (2002).
Lipophilicity Drug-likeness Kinase inhibitor design

Kinase Selectivity Profile by Scaffold Chemotype

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine hinge-binding scaffold of CAS 1170791-67-9 is structurally distinct from the pyrazolo[3,4-d]pyrimidine core employed in the VEGFR-2-targeting diaryl ureas reported by Kassab et al. (2020) [1]. The pyrazolyl-pyrimidine scaffold has been patented primarily as a RIP2 kinase and p38 MAP kinase inhibitor scaffold (WO2011120026A1; EP2885284A1) [2][3], whereas the pyrazolopyrimidine urea series shows dominant VEGFR-2 pharmacology with IC₅₀ values in the nanomolar range and GI₅₀ values of 0.553–3.80 µM across the NCI-60 panel [1]. This scaffold divergence implies that CAS 1170791-67-9 may engage a different kinome selectivity profile (enriched for MAPK family kinases and RIP2 rather than VEGFR-family RTKs), which is critical for users seeking target-specific tool compounds rather than broad-spectrum anti-angiogenic agents.

Kinase Target Chemotype
Class-level
Pyrazolyl-pyrimidine scaffold linked to p38α MAPK/RIP2. Pyrazolopyrimidine urea series shows VEGFR-2 IC₅₀ nanomolar, NCI-60 GI₅₀ 0.553–3.80 µM.
Scaffold-based kinase target divergence supports MAPK pathway study context.
Patent families and published SAR; no cross-scaffold potency data.
Kinase selectivity VEGFR-2 p38 MAPK RIP2

Ortho-Substituent Steric Effects on Pocket Engagement

Crystallographic studies of N-pyrazole, N′-aryl ureas bound to p38α MAP kinase reveal that the N′-aryl ring occupies a lipophilic pocket gated by the DFG motif conformation, where ortho-substituents directly influence the inhibitor's ability to stabilize the DFG-out (Type II) kinase conformation [1]. The 2-ethyl group in CAS 1170791-67-9 presents a larger steric volume (molar refractivity ~10.3 cm³/mol) compared to 2-methyl (~5.65 cm³/mol) and 2-chloro (~6.0 cm³/mol) substituents, which may enhance Type II binding character by more effectively filling the allosteric back pocket. In the p38α series, increasing ortho-alkyl size from methyl to ethyl improved cellular TNF-α inhibition potency by approximately 3- to 5-fold in select matched pairs [1].

Ortho Steric Bulk
Class-level
2-Ethylphenyl molar refractivity ~10.3 cm³/mol vs. 2-methyl ~5.65, 2-chloro ~6.0. Class-level cellular TNF-α inhibition 3- to 5-fold gain for ethyl vs. methyl in p38α series.
Reported steric bulk may influence Type II binding character and kinase selectivity interpretation.
Crystallography from p38α series; requires validation in target kinase.
Structure-activity relationship Kinase inhibitor binding mode Steric effects

Commercial Availability and Purity Benchmarking

CAS 1170791-67-9 is commercially available from multiple suppliers at a standard purity of ≥95%, with a molecular weight of 399.458 g/mol and a molecular formula of C22H21N7O . In contrast, close analogs such as 1-(2-chlorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea (CAS 1170003-99-2) and 1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea (CAS 1170406-01-5) are supplied with similar purity specifications but differ in molecular weight and LogP, which affects solubility and assay compatibility [1]. Importantly, no formal comparative purity or stability study across these analogs has been published; procurement decisions therefore rely on vendor certificates of analysis.

Purity Benchmarking
Data to verify
≥95% purity across target (MW 399.46) and close analogs (2-chlorophenyl MW 433.90, 2-methylphenyl MW 399.46). No independent comparative purity study available.
Comparable purity specification supports procurement flexibility; molecular property differences may affect assay formatting.
Vendor certificates of analysis only.
Chemical procurement Purity comparison Vendor benchmarking

Public Bioactivity Data Gap Analysis

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and ZINC databases reveals that no quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀, or cellular GI₅₀) has been deposited for CAS 1170791-67-9 as of the search date [1][2]. This contrasts with structurally related pyrazolopyrimidine ureas (e.g., the Kassab 2020 series) where extensive NCI-60 panel GI₅₀ data and VEGFR-2 IC₅₀ values are publicly available [3]. This data absence means that the compound's biological activity cannot be assumed from class-level extrapolation alone; however, for users seeking a clean-slate chemical probe without pre-existing pharmacology annotations that might bias interpretation, this compound may serve as a useful scaffold for de novo SAR exploration.

Bioactivity Data Gap
Data to verify
No IC₅₀, Kd, or cellular GI₅₀ data in ChEMBL, BindingDB, PubChem. Comparator series have extensive NCI-60 and VEGFR-2 data.
Absence of pre-existing biological annotation supports de novo SAR exploration; internal profiling required.
Database search as of date; no known activity per ZINC.
Data gap analysis Research tool validation Chemical probe criteria

Recommended Application Scenarios


De Novo Kinase Inhibitor SAR Campaigns

For medicinal chemistry teams building structure-activity relationships around the pyrazolyl-pyrimidine urea scaffold, CAS 1170791-67-9 serves as a synthetically accessible starting point with a 2-ethylphenyl terminus that offers an intermediate lipophilicity profile (predicted logP 3.283) distinct from methyl and chloro analogs [1]. The scaffold is validated by patents disclosing potent p38α MAPK and RIP2 kinase inhibitors (WO2011120026A1; EP2885284A1; Regan et al. 2002) [2][3]. Users should plan to generate primary biochemical IC₅₀ data and kinome-wide selectivity profiling (e.g., DiscoverX scanMAX or equivalent) as no public bioactivity data exists for this exact compound [4].

Cellular Pathway Profiling in Inflammatory Models

Given the class-level evidence that N-pyrazole, N′-aryl ureas with ortho-substituted phenyl termini potently suppress TNF-α production in LPS-stimulated THP-1 cells and human whole blood (Regan et al. 2002) [1], CAS 1170791-67-9 is a candidate for profiling in cytokine-release assays. The 2-ethyl substituent was associated with 3- to 5-fold improvements in cellular potency over 2-methyl in the p38α series [1]. Researchers should include a known p38 inhibitor (e.g., BIRB 796 or SB203580) as a positive control and verify target engagement via cellular thermal shift assay (CETSA) or NanoBRET.

Molecular Docking for Allosteric Pocket Occupancy

The compound's well-defined 3D structure (ZINC24863138; 5 rings, 30 heavy atoms, 4 rotatable bonds) and predicted physical-chemical properties (tPSA 88 Ų, HBD 1, HBA 7) make it suitable for docking studies against kinase crystal structures with resolved DFG-out conformations [1]. The 2-ethylphenyl group provides a useful probe for assessing steric tolerance in the allosteric back pocket of p38α (PDB: 1KV2, 3UVR) or RIP2 (PDB: 5AR8) [2]. Comparative docking with 2-methyl and 2-chloro analogs can rationalize substituent-dependent differences in predicted binding pose and score.

Chemical Probe Development with IP Advantages

For biotechnology companies and academic labs requiring a kinase inhibitor scaffold with minimal prior art encumbrance for a specific target, CAS 1170791-67-9 offers a distinct advantage: no bioactivity data is publicly associated with this CAS number, which reduces the risk of third-party patent claims on its specific biological use [1]. Combined with the compound's commercial availability from multiple vendors at ≥95% purity, this facilitates rapid procurement and internal hit validation without the intellectual property constraints that often accompany well-characterized clinical candidates [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR campaigns
Pyrazolyl-pyrimidine scaffold with intermediate logP (2-ethylphenyl)
Primary biochemical IC₅₀ and kinome-wide selectivity profiling
Cellular pathway profiling (inflammatory models)
Class-level p38α/RIP2 pathway association; ortho-ethyl SAR context
Cytokine-release assay response; target engagement verification (CETSA/NanoBRET)
Molecular docking and allosteric pocket studies
Defined 3D structure, tPSA 88 Ų, 2-ethylphenyl steric probe
DFG-out conformation docking score comparison across analogs
Chemical probe development with IP flexibility
No public bioactivity annotations; ≥95% purity from multiple vendors
Internal hit validation and freedom-to-operate assessment
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